
3-Hydroxycyclopentanone
Overview
Description
3-Hydroxycyclopentanone is an organic compound with the molecular formula C5H8O2. It is a cyclic ketone with a hydroxyl group attached to the third carbon of the cyclopentanone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxycyclopentanone can be synthesized through several methods. One common approach involves the enantioselective preparation of ® and (S)-3-hydroxycyclopentanone by kinetic resolution . Another method includes the selective conversion of furfural to cyclopentanone or cyclopentanol using different preparation methods of copper-cobalt catalysts . The reaction conditions for these methods typically involve specific catalysts, solvents, and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. The use of copper-cobalt catalysts prepared by co-precipitation or oxalate sol-gel methods has been reported to be effective in converting furfural to cyclopentanone . These methods are optimized for efficiency and cost-effectiveness, making them suitable for industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The alcohol group in 3-hydroxycyclopentanone can be oxidized to yield carbonyl derivatives. Under controlled conditions, oxidation produces cyclopentanedione intermediates, which are valuable in synthesizing polyfunctional molecules. For example:
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Oxidation pathway :
This reaction is critical in prostaglandin synthesis .
Dehydration Reactions
This compound undergoes acid- or base-catalyzed dehydration to form cyclopentenone derivatives. Mechanistic studies reveal:
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Acid catalysis (pH < 3) : Dominates via enolization followed by water elimination, forming cyclopentenone .
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Base catalysis (pH 5–9) : Proceeds through a 1,3-enediol intermediate, with solvent deuterium exchange observed at higher pH .
Table 1: Dehydration Pathways Under Different Conditions
Hydrogenation and Reduction
This compound serves as an intermediate in hydrogenation cascades. For example:
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Two-step hydrogenation of 4-hydroxycyclopent-2-enone yields cyclopentane-1,3-diol (4b ) via this compound (4a ) .
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Competing dehydration during hydrogenation produces cyclopentanol (4e ) as a side product .
Table 2: Catalyst Impact on Hydrogenation Efficiency
Catalyst | Reaction Time (h) | Diol Yield (4b ) | Dehydration Yield (4c + 4d + 4e ) |
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Ru/C | 2 | 69% | 27% |
Rh/C | 4 | 11% | 61% |
Pt/C | 7 | 18% | 43% |
Ru/C maximizes diol yield while minimizing dehydration, attributed to its selective adsorption of the ketone group .
Enzymatic and Stereoselective Reactions
Engineered carbonyl reductases enable enantioselective synthesis of chiral this compound derivatives:
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Mutant L91C/F93I from Cupriavidus sp. BIS7 enhances activity 4–36× for 2-methyl-2-benzyl-1,3-cyclopentanedione, yielding (2R,3R)-stereoisomers with >99% ee and de .
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Applications include intermediates for natural products like hirsutene and prostaglandins .
Condensation and Cycloaddition
This compound participates in cycloadditions and ene reactions:
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Ene reaction with alkenes forms functionalized cyclopentanoids, pivotal in prostaglandin endoperoxide synthesis .
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Aldol condensation with aldehydes generates α,β-unsaturated ketones for polycyclic frameworks .
Key Research Insights
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Dehydration control : pH and catalyst selection critically influence product distribution .
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Stereoselectivity : Engineered enzymes bypass traditional resolution steps, improving efficiency .
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Thermal stability : Reactions at >100°C risk epimerization of diastereomeric diols .
This compound’s reactivity underscores its utility in pharmaceuticals, agrochemicals, and materials science, with ongoing research optimizing selectivity and scalability.
Scientific Research Applications
Synthetic Applications
3-Hydroxycyclopentanone serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural properties allow it to participate in multiple reaction pathways, leading to the formation of complex molecules.
Synthesis of Heterocycles
Research indicates that this compound can be utilized as a precursor for synthesizing heterocyclic compounds, such as pyrans and pyridines. These heterocycles are essential in developing pharmaceuticals due to their diverse biological activities. For instance, derivatives of 4H-pyran synthesized from cyclopentanone have shown promising anticancer properties against various cell lines .
Table 1: Synthesis Pathways Utilizing this compound
Compound Type | Reaction Conditions | Product Example |
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Pyran Derivatives | Reaction with malononitrile | 2-amino-3-cyano-4H-pyran |
Pyridine Derivatives | Reaction with ammonium acetate | Various substituted pyridines |
Thiophene Derivatives | Reaction with elemental sulfur | Thiophene derivatives |
Biological Activities
The biological relevance of this compound derivatives has been extensively studied. Compounds derived from it exhibit a range of pharmacological activities.
Anticancer Activity
Several studies have reported that derivatives of this compound possess significant anticancer activities. For example, specific pyran derivatives synthesized from this compound have demonstrated high cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have been explored for their antibacterial and antifungal activities. These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents .
Industrial Applications
This compound is not only limited to academic research but also finds applications in industrial processes, particularly in the synthesis of fine chemicals and agrochemicals.
Production of Cyclopentanediol
In industrial chemistry, this compound is an intermediate in the production of 1,3-cyclopentanediol. Recent advancements have shown that using specific catalysts can streamline the synthesis process by eliminating the need for intermediate steps involving this compound . This simplification enhances yield and reduces production time.
Table 2: Industrial Processes Involving this compound
Process | Description | Outcome |
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Synthesis of Cyclopentanediol | Catalytic hydrogenation without intermediates | Increased yield and efficiency |
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
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Case Study 1: Anticancer Screening
A study evaluated various pyran derivatives synthesized from this compound against multiple cancer cell lines, revealing that certain modifications significantly enhanced their potency compared to unmodified compounds . -
Case Study 2: Catalytic Efficiency
Research demonstrated that employing ruthenium catalysts could facilitate the direct conversion of related compounds into cyclopentanediol without isolating intermediates like this compound, showcasing an efficient industrial application .
Mechanism of Action
The mechanism of action of 3-hydroxycyclopentanone involves its reactivity as a cyclic ketone with a hydroxyl group. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the carbonyl group can undergo various addition and substitution reactions. These interactions make it a versatile intermediate in organic synthesis, allowing it to form a wide range of products through different reaction pathways .
Comparison with Similar Compounds
Cyclopentanone: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.
Cyclohexanone: A six-membered ring ketone with different steric and electronic properties.
3-Hydroxycyclohexanone: Similar structure but with a six-membered ring, leading to different reactivity and stability.
Uniqueness: 3-Hydroxycyclopentanone is unique due to its five-membered ring structure combined with a hydroxyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes .
Biological Activity
3-Hydroxycyclopentanone (C5H8O2) is a cyclic ketone that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological properties of this compound, highlighting its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by its hydroxyl group attached to a cyclopentanone ring. Its synthesis often involves chiral resolution methods or carbonyl reduction techniques, which yield enantiomerically pure forms suitable for biological testing.
Synthesis Methods:
- Kinetic Resolution: A method to obtain enantiomerically enriched (R) and (S)-3-hydroxycyclopentanone through selective enzymatic reactions .
- Carbonyl Reduction: The compound can be synthesized via the reduction of cyclopentanones using various reductases, enhancing its utility in creating chiral intermediates for pharmaceuticals .
2. Biological Activities
Research has demonstrated that this compound and its derivatives exhibit a range of biological activities:
- Anticancer Activity: Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, derivatives synthesized from cyclopentanone have been shown to possess significant anticancer properties, with certain compounds demonstrating high potency against tumor cells .
- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity. Some derivatives have shown effectiveness against bacterial strains, indicating potential applications in developing new antibiotics .
- Neuroprotective Effects: Preliminary studies suggest that certain derivatives may enhance cognitive functions and exhibit neuroprotective properties, although more research is needed to confirm these effects .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. The following table summarizes the potency of various derivatives based on their structural features:
Compound | Structure Feature | Biological Activity | Potency Level |
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5a | Unsubstituted phenyl group | Anticancer | Moderate |
5b | 4-Nitro substituent | Anticancer | High |
5c | 4-Methyl substituent | Anticancer | Low |
6c | 4-Methyl pyridine derivative | Anticancer | High |
14 | Thiophene derivative | Anticancer | Very High |
The data indicates that specific substitutions significantly enhance the anticancer activity of the compounds derived from this compound, particularly those with electron-withdrawing groups like nitro or thiophene structures.
4. Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the cytotoxic effects of various synthesized derivatives of cyclopentanone against six different cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency compared to their parent structures. Notably, compound 14 showed maximum potency among the tested derivatives .
Case Study 2: Enantioselective Synthesis
Another investigation focused on the enantioselective synthesis of (R) and (S)-3-hydroxycyclopentanone, revealing that the (R)-enantiomer demonstrated superior biological activity in preliminary tests against certain cancer cell lines. This highlights the importance of stereochemistry in the biological efficacy of cyclopentanone derivatives .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Hydroxycyclopentanone, and how do they influence its handling in laboratory settings?
- Answer : this compound (C₅H₈O₂, molecular weight 100.12) has a predicted density of 1.217 g/cm³ and boiling point of ~210°C. Its storage at 2–8°C is critical to prevent degradation, as elevated temperatures may induce decomposition or hazardous byproducts. The compound’s pKa (~14.15) suggests stability under neutral to mildly basic conditions, but its hydroxyl group necessitates protection from oxidizing agents during synthesis. Always use inert atmospheres (e.g., nitrogen) and avoid open flames during handling .
Q. What are the recommended protocols for synthesizing this compound, and what analytical methods validate its purity?
- Answer : Synthesis often involves catalytic oxidation of cyclopentanol derivatives or enzymatic reduction of diketones. Post-synthesis, purity is validated via gas chromatography–mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the hydroxyl proton (δ ~1.5–2.5 ppm) and carbonyl group (δ ~210 ppm in ¹³C NMR). Differential scanning calorimetry (DSC) can assess thermal stability .
Q. How should researchers mitigate risks when handling this compound in the laboratory?
- Answer : Use fume hoods to avoid inhalation of vapors or aerosols. Personal protective equipment (PPE) — nitrile gloves, lab coats, and safety goggles — is mandatory. Storage must adhere to compatibility guidelines: keep containers tightly sealed in cool, dark environments, segregated from oxidizing agents. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) followed by disposal via certified hazardous waste channels .
Advanced Research Questions
Q. What challenges arise in resolving the stereochemistry of this compound derivatives, and how can they be addressed experimentally?
- Answer : The compound’s cyclopentane ring introduces conformational rigidity, complicating stereochemical analysis. X-ray crystallography is the gold standard for unambiguous determination. Alternatively, chiral chromatography (e.g., using cellulose-based columns) or circular dichroism (CD) spectroscopy can differentiate enantiomers. Computational modeling (DFT or MD simulations) aids in predicting stability of stereoisomers and reaction pathways .
Q. How do solvent polarity and pH affect the keto-enol tautomerism of this compound, and what implications does this have for reaction design?
- Answer : In polar aprotic solvents (e.g., DMSO), the enol form is favored due to hydrogen-bond stabilization, whereas nonpolar solvents (e.g., hexane) stabilize the keto form. Under acidic conditions (pH < 5), protonation of the carbonyl group shifts equilibrium toward the enol tautomer. This dynamic behavior impacts nucleophilic addition reactions: enolates formed in basic media are critical for aldol condensations or Michael additions. Monitor tautomeric ratios via UV-Vis spectroscopy or NMR titration .
Q. What contradictory findings exist in the literature regarding the catalytic hydrogenation of this compound, and how can these discrepancies be resolved?
- Answer : Some studies report incomplete hydrogenation under Pd/C catalysis due to steric hindrance from the hydroxyl group, while others achieve full reduction using Ru-based catalysts. To resolve this, systematically vary catalyst loading, hydrogen pressure, and solvent systems (e.g., switch from ethanol to THF). Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. Cross-reference results with computational models to optimize transition-state energetics .
Q. What strategies are effective in stabilizing this compound against thermal degradation during long-term storage?
- Answer : Degradation pathways include dehydration to cyclopentenone or oxidation to carboxylic acids. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w to inhibit radical-mediated oxidation. Store under argon with molecular sieves to adsorb moisture. Periodic quality control via FTIR or GC-MS detects early degradation. For lab-scale use, aliquot the compound to minimize repeated exposure to ambient conditions .
Q. Methodological Guidance
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over commercial databases. Use SciFinder or Reaxys to identify synthetic routes and spectral data .
- Experimental Design : For kinetic studies, employ a Design of Experiments (DoE) approach to optimize reaction parameters (temperature, catalyst, solvent). Include negative controls (e.g., reactions without catalyst) to validate results .
- Data Interpretation : Address NMR signal splitting due to ring puckering by analyzing coupling constants (J values) and 2D experiments (COSY, NOESY) .
Properties
IUPAC Name |
3-hydroxycyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNLSGTYCQLLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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